2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a synthetic organic compound It is characterized by the presence of a fluorophenoxy group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the cyclization of the intermediate with a nitrile oxide to form the 1,2,5-oxadiazole ring.
Amidation Reaction: Finally, the oxadiazole intermediate is reacted with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The fluorophenoxy group and oxadiazole ring are believed to play key roles in its binding affinity and activity. The compound may modulate biological pathways by interacting with enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.
2-(4-fluorophenoxy)phenylboronic acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(2-fluorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is unique due to its combination of a fluorophenoxy group, an oxadiazole ring, and a propanamide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H20FN3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20FN3O3/c1-12(2)14-8-10-15(11-9-14)18-19(24-27-23-18)22-20(25)13(3)26-17-7-5-4-6-16(17)21/h4-13H,1-3H3,(H,22,24,25) |
InChI Key |
HVYJSWDPIZGVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
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